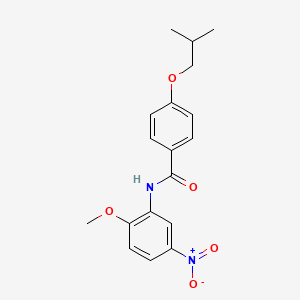
2-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the thiadiazole family, which has been extensively studied for its diverse biological activities. The compound has been synthesized using various methods and has been evaluated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has not been fully elucidated. However, it has been suggested that the compound acts by modulating the activity of various neurotransmitters and signaling pathways in the body. It has been reported to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators. It has also been suggested to modulate the activity of GABA and glutamate neurotransmitters, which are involved in the regulation of neuronal excitability.
Biochemical and physiological effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models. It has also been suggested to exhibit anticonvulsant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide in laboratory experiments include its diverse biological activities and potential therapeutic applications. However, its limitations include the lack of a clear understanding of its mechanism of action and potential side effects.
Future Directions
Future research on 2-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide could focus on the following areas:
1. Elucidating the mechanism of action of the compound and identifying its molecular targets.
2. Evaluating the potential of the compound as a therapeutic agent for various diseases, including inflammation, epilepsy, and neurodegenerative disorders.
3. Investigating the potential side effects of the compound and identifying ways to mitigate them.
4. Developing novel derivatives of the compound with improved efficacy and safety profiles.
5. Studying the pharmacokinetics and pharmacodynamics of the compound in animal models and humans.
Conclusion:
In conclusion, this compound is a promising chemical compound with diverse biological activities and potential therapeutic applications. Its synthesis, mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments have been extensively studied. Future research could focus on elucidating its mechanism of action, evaluating its potential as a therapeutic agent, and developing novel derivatives with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has been reported in several studies. One method involves the reaction of 4-chlorophenol with ethyl 2-bromoisobutyrate to produce 2-(4-chlorophenoxy)-2-methylpropanoic acid ethyl ester. This ester is then reacted with thiosemicarbazide to form the corresponding thiadiazole derivative, which is further reacted with ethyl chloroformate to produce the final product.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide has been evaluated for its potential therapeutic applications in various scientific studies. One study reported its anti-inflammatory activity in a rat model of acute inflammation. The compound was found to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Another study evaluated the compound's potential as an anticonvulsant agent. The compound was found to exhibit significant anticonvulsant activity in a mouse model of epilepsy. It was suggested that the compound acts by modulating the activity of neurotransmitters such as GABA and glutamate.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-4-11-17-18-13(21-11)16-12(19)14(2,3)20-10-7-5-9(15)6-8-10/h5-8H,4H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPXCSDNXSQYDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5708857.png)
![phenyl 4-[(2,6-dimethoxybenzoyl)amino]-2-hydroxybenzoate](/img/structure/B5708867.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate](/img/structure/B5708877.png)

![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5708901.png)
![5-bromo-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5708906.png)

![2-[(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B5708916.png)

![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5708934.png)
![3-benzyl-4-methyl-5-[(2-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B5708940.png)
![methyl 5-[(4-nitrophenoxy)methyl]-2-furoate](/img/structure/B5708946.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methylcyclohexanamine](/img/structure/B5708949.png)